2-Nitro-N-(6-nitro-benzothiazol-2-yl)-benzenesulfonamide
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Overview
Description
2-NITRO-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE is a complex organic compound with the molecular formula C₁₃H₈N₄O₆S₂. It is characterized by the presence of nitro groups and a benzothiazole moiety, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-NITRO-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE typically involves the nitration of benzothiazole derivatives followed by sulfonation. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid to introduce the nitro groups. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the selective introduction of nitro groups at specific positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-NITRO-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2-NITRO-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Properties
Molecular Formula |
C13H8N4O6S2 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H8N4O6S2/c18-16(19)8-5-6-9-11(7-8)24-13(14-9)15-25(22,23)12-4-2-1-3-10(12)17(20)21/h1-7H,(H,14,15) |
InChI Key |
DQPBANYTIXYFOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
solubility |
55.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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